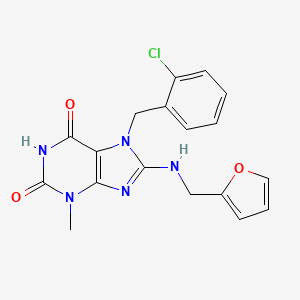

7-(2-chlorobenzyl)-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

7-(2-Chlorobenzyl)-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by a 2-chlorobenzyl group at position 7 and a furan-2-ylmethylamino substituent at position 7. Its molecular formula is C₁₇H₁₆ClN₅O₃, with an average molecular mass of 373.80 g/mol. The compound’s core structure includes a methyl group at position 3, a common feature in purine-based pharmaceuticals, which may influence metabolic stability and receptor binding .

Properties

IUPAC Name |

7-[(2-chlorophenyl)methyl]-8-(furan-2-ylmethylamino)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN5O3/c1-23-15-14(16(25)22-18(23)26)24(10-11-5-2-3-7-13(11)19)17(21-15)20-9-12-6-4-8-27-12/h2-8H,9-10H2,1H3,(H,20,21)(H,22,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEQRNDWXFPOGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CO3)CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476482-05-0 | |

| Record name | 7-(2-CHLOROBENZYL)-8-((2-FURYLMETHYL)AMINO)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the Purine Core: The purine core can be synthesized by the condensation of a suitable pyrimidine derivative with an imidazole derivative under acidic or basic conditions.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the purine core in the presence of a base such as potassium carbonate.

Attachment of the Furan-2-ylmethylamino Group: This step involves the reaction of the purine derivative with furan-2-ylmethylamine under mild heating conditions to form the desired product.

Methylation: The final step involves the methylation of the purine core using a methylating agent such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial production.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorobenzyl)-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chlorobenzyl group.

Scientific Research Applications

7-(2-chlorobenzyl)-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Purine-2,6-dione derivatives vary significantly in pharmacological profiles based on substituents at positions 7 and 8. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Properties of Analogous Compounds

Key Observations:

- Aromatic vs. This may improve binding affinity in hydrophobic pockets .

- Chlorine at Position 7 : The 2-chlorobenzyl group is conserved in several analogs (e.g., ), suggesting its role in enhancing membrane permeability or target engagement.

- Polar Functional Groups : Hydroxyl (C₁₆H₁₈ClN₅O₃) and methoxy (C₁₇H₂₀ClN₅O₃) groups influence solubility, with the former likely improving aqueous stability .

Key Insights:

- Substituent-Dependent Selectivity : The 8-position dictates target specificity. For example, 6-methylpyridin-2-yloxy substitution () eliminates CNS activity but retains analgesia, whereas bulkier groups (e.g., piperazinyl ) may alter biodistribution.

- Conversely, linagliptin analogs () demonstrate the scaffold’s versatility in diabetes treatment.

Biological Activity

The compound 7-(2-chlorobenzyl)-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione , often referred to as a derivative of purine, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and mechanism of action based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly concerning its anticancer properties. Here are some key findings:

Anticancer Activity

- Cell Line Studies : The compound has shown significant cytotoxic effects against several cancer cell lines. For instance:

- MCF-7 (breast cancer) : IC50 values indicate potent activity, with reported values around 1.88 µM .

- A375 (melanoma) : Exhibited an IC50 value of 4.2 µM , suggesting effective growth inhibition.

- NCI-H460 (lung cancer) : Demonstrated promising results with IC50 values indicating effective cytotoxicity.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Cell Cycle Progression : Studies indicate that it may arrest the cell cycle at specific phases, notably the S phase, which is critical for DNA synthesis.

- Induction of Apoptosis : The compound appears to promote apoptotic pathways in cancer cells, leading to programmed cell death.

Research Findings and Case Studies

Recent literature provides insights into the biological activities and mechanisms of this compound.

Table 1: Summary of Biological Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.88 | Cell cycle arrest at S phase |

| A375 | 4.2 | Induction of apoptosis |

| NCI-H460 | 0.71 | Cytotoxicity via microtubule disruption |

Case Study: Cytotoxicity Evaluation

A study conducted by Wei et al. evaluated the cytotoxic effects of various purine derivatives on cancer cell lines. The results indicated that this compound exhibited superior anticancer activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU), with a significant reduction in cell viability at low concentrations.

Toxicological Profile

While the compound shows promising anticancer properties, it is essential to consider its toxicity profile:

- Acute Toxicity : Classified as toxic if swallowed (H301) and causes skin irritation (H315). These factors necessitate careful handling and further investigation into safety profiles for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.